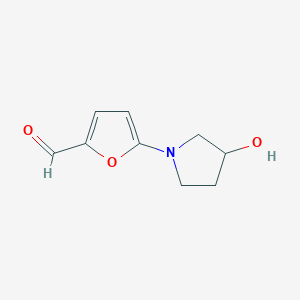![molecular formula C16H12ClN3 B13144934 N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine CAS No. 821784-35-4](/img/structure/B13144934.png)
N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine is a heterocyclic compound featuring a bipyridine core substituted with a 3-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloroaniline and 3,4’-bipyridine.
Coupling Reaction: The key step involves a coupling reaction between 3-chloroaniline and 3,4’-bipyridine. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a ligand (e.g., triphenylphosphine) in a suitable solvent like toluene or dimethylformamide (DMF) at elevated temperatures (100-120°C).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Recycling: Implementing methods to recycle the palladium catalyst to reduce costs.
Green Chemistry Approaches: Employing greener solvents and reaction conditions to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine N-oxide.
Reduction: N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine derivatives with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Binding Interactions: The bipyridine core allows for strong coordination with metal ions, which can be crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorophenyl)[3,4’-bipyridin]-5-amine: Similar structure but with a different position of the chlorine atom, affecting its reactivity and biological activity.
N-(3-Bromophenyl)[3,4’-bipyridin]-5-amine: Bromine substitution instead of chlorine, leading to different chemical properties.
N-(3-Methylphenyl)[3,4’-bipyridin]-5-amine: Methyl group substitution, which can alter the compound’s lipophilicity and pharmacokinetics.
Uniqueness
N-(3-Chlorophenyl)[3,4’-bipyridin]-5-amine is unique due to its specific substitution pattern, which provides a balance of electronic and steric effects, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
821784-35-4 |
|---|---|
Molekularformel |
C16H12ClN3 |
Molekulargewicht |
281.74 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C16H12ClN3/c17-14-2-1-3-15(9-14)20-16-8-13(10-19-11-16)12-4-6-18-7-5-12/h1-11,20H |
InChI-Schlüssel |
AVNPXNMPJXWMHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC2=CN=CC(=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13144861.png)
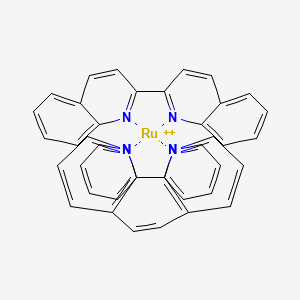
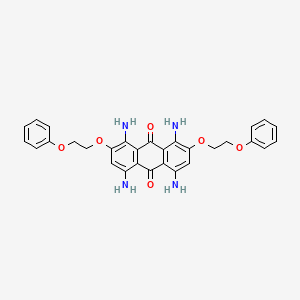
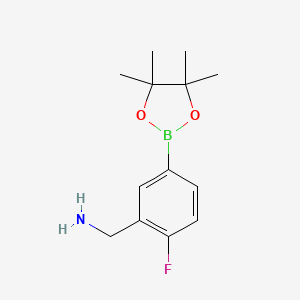
![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13144883.png)
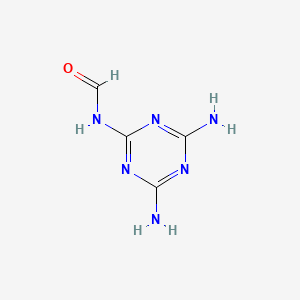

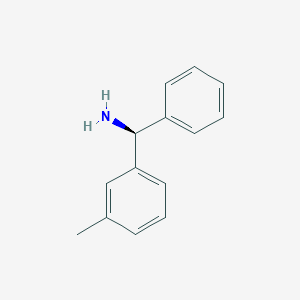



![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
